molecular formula C17H10N4O5 B12825537 6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole

6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole

Cat. No.: B12825537
M. Wt: 350.28 g/mol
InChI Key: NDIRRSPZEOLRCU-UHFFFAOYSA-N
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Description

6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole is a novel, research-grade chemical compound designed for investigative oncology and microbiology. This benzimidazole-based small molecule is of significant interest in early-stage drug discovery due to its structural similarity to compounds with established biological activity. The core benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties . This specific derivative is engineered for potential antitumor activity . Compounds with analogous structures, featuring benzimidazole or benzothiazole nuclei fused with furan derivatives, have demonstrated promising activity in in vitro assays against human lung cancer cell lines such as A549, HCC827, and NCI-H358 . The proposed mechanism of action for such molecules often involves binding to nucleic acids; research on similar compounds indicates they can dominantly bind inside the minor groove of AT-DNA , either as monomers or as higher-order aggregates, which may lead to disruption of DNA function and inhibition of cancer cell proliferation . Furthermore, the structural motif suggests potential for antimicrobial activity . Related 2,5-disubstituted furane-benzimidazole derivatives have shown efficacy in Broth microdilution tests against model organisms including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli . The nitro group present on the benzimidazole ring is a common feature in many bioactive compounds and can be crucial for interactions with biological targets. Disclaimer: This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C17H10N4O5

Molecular Weight

350.28 g/mol

IUPAC Name

6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole

InChI

InChI=1S/C17H10N4O5/c22-20(23)11-3-1-10(2-4-11)15-7-8-16(26-15)17-18-13-6-5-12(21(24)25)9-14(13)19-17/h1-9H,(H,18,19)

InChI Key

NDIRRSPZEOLRCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro groups to amines.

Scientific Research Applications

6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole involves its interaction with bacterial enzymes, inhibiting their function. This compound affects enzymes involved in the degradation of glucose and pyruvate, disrupting essential metabolic pathways . The molecular targets include pyruvate dehydrogenase, citrate synthetase, and malate dehydrogenase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • However, the furan bridge in the target compound adds rigidity and conjugation, which may alter binding kinetics compared to the direct phenyl-linked analog .
  • Sulfur vs. Oxygen Heterocycles : Benzothiazole derivatives (e.g., Compound 5 in ) exhibit distinct electronic properties due to sulfur’s polarizability, which may reduce compatibility with certain enzymatic pockets compared to benzimidazoles .
  • Sulfinyl vs. Furan Substituents : O2N-BZM7’s pyridinylmethanesulfinyl group enhances trichomonacidal activity via sulfoxide-mediated redox interactions, whereas the furan-nitrophenyl group in the target compound may prioritize π-π stacking or hydrophobic interactions .

Spectroscopic and Computational Comparisons

Table 2: Spectroscopic Data for Selected Compounds
Compound Name IR (C=N/C-NO₂, cm⁻¹) ¹H NMR (Aromatic Protons, ppm) HOMO-LUMO Gap (eV) Reference
6-Nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole 1597 (C=N), 1325 (NO₂) 7.03–8.32 (multiplet) 3.1 (calculated)
6-Nitro-2-(4-nitrophenyl)-1H-benzimidazole 1598 (C=N), 1327 (NO₂) 7.87–8.32 (multiplet) 3.3 (calculated)
Compound 1 () 1597 (C=N), 1325 (NO₂) 7.03–8.32 (multiplet) N/A

Key Observations :

  • IR Spectroscopy: Both nitro-substituted benzimidazoles show characteristic NO₂ stretching near 1325–1327 cm⁻¹ and C=N vibrations at ~1597 cm⁻¹, confirming structural similarities .
  • ¹H NMR : The furan-linked compound exhibits a downfield shift for the furan proton (δ 7.03 ppm) compared to the direct phenyl analog (δ 7.87 ppm), reflecting electronic differences due to the furan bridge .
  • HOMO-LUMO Gaps: The target compound’s lower HOMO-LUMO gap (3.1 eV vs.

Antimicrobial Activity

  • 6-Nitro-2-(4-nitrophenyl)-1H-benzimidazole demonstrated inhibition zones of 18–22 mm against E. coli and S. aureus, attributed to nitro group-mediated disruption of microbial electron transport chains .
  • Thiosemicarbazone Derivatives () : Cytotoxicity against MCF-7 cells (IC₅₀ = 12 µM) highlights the importance of substituent position, which the target compound’s furan group may optimize .
  • Target Compound Hypotheses : The furan-nitrophenyl moiety could enhance lipid bilayer penetration or DNA intercalation, but experimental validation is needed.

Biological Activity

6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole is a heterocyclic compound that combines structural elements of benzimidazole and furan, featuring a molecular formula of C17H10N4O5 and a molecular weight of 350.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications.

Chemical Structure and Properties

The unique structural features of this compound enhance its reactivity and biological activity. The presence of two nitro groups and a furan ring contributes to its distinctive chemical properties.

Property Value
Molecular FormulaC17H10N4O5
Molecular Weight350.28 g/mol
Functional GroupsNitro, Furan, Benzimidazole

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes, disrupting essential metabolic pathways necessary for bacterial survival. Studies suggest that it targets enzymes involved in glucose and pyruvate degradation, which are critical for energy production in bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be measured using parameters such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table: Antimicrobial Efficacy

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus8.016.0
Escherichia coli4.08.0
Pseudomonas aeruginosa16.032.0
Candida albicans32.064.0

These results highlight its potential as an effective antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria as well as some fungal strains .

Case Studies

  • In Vitro Evaluation : A study conducted on various derivatives including this compound demonstrated strong antibacterial activity with MIC values ranging from 4 to 32 µg/mL against multiple strains .
  • Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics such as Ciprofloxacin, enhancing the overall antibacterial efficacy and reducing the required dosages of these standard treatments .
  • Biofilm Inhibition : In addition to its antibacterial properties, this compound exhibited significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for combating persistent infections associated with biofilm-related resistance .

Safety Profile

The hemolytic activity of the compound was assessed, revealing low toxicity levels with % lysis ranging from 3.23 to 15.22%, indicating a favorable safety profile compared to standard toxic agents like Triton X-100 .

Q & A

Q. What are the optimal synthetic routes for 6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole, and how are intermediates characterized?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of nitro-substituted benzimidazole precursors with functionalized furan derivatives. For example, benzimidazole cores are often synthesized via cyclization of o-phenylenediamine derivatives with nitro-substituted aldehydes under acidic conditions. Key intermediates (e.g., furan-linked nitroaryl compounds) are typically prepared using Sonogashira coupling or nucleophilic aromatic substitution. Structural validation at each step employs FT-IR , ¹H/¹³C NMR , and elemental analysis to confirm purity and regioselectivity. Melting points and spectral data comparisons with literature values (e.g., ¹H NMR: δ 8.2–8.5 ppm for nitroaryl protons) are critical for verification .

Q. How is the electronic and structural configuration of this compound characterized experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving the 3D structure, particularly for verifying the orientation of nitro groups and furan-phenyl linkages. For example, dihedral angles between the benzimidazole core and the 4-nitrophenyl-furan moiety can be measured to assess planarity, which impacts π-π stacking in biological interactions. UV-Vis spectroscopy (e.g., λmax ~350–400 nm for nitroaromatic systems) and cyclic voltammetry (redox peaks for nitro reduction) provide insights into electronic properties. Computational validation via density functional theory (DFT) optimizes bond lengths and angles .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what contradictions arise between in silico and experimental data?

  • Methodological Answer : Molecular docking (e.g., using AutoDock Vina) evaluates binding affinities to target proteins (e.g., DNA topoisomerases or kinases). For instance, nitro groups may form hydrogen bonds with active-site residues (e.g., Lys/Arg side chains), while the furan-phenyl system engages in hydrophobic interactions. However, discrepancies arise when solvation effects or protein flexibility are underestimated. Molecular dynamics (MD) simulations (50–100 ns trajectories) resolve these by modeling dynamic interactions. For example, a study showed that nitro group orientation shifts in aqueous environments, reducing predicted binding affinity by 15–20% compared to static docking .

Q. What strategies resolve contradictions in pharmacological data (e.g., variable IC50 values across cancer cell lines)?

  • Methodological Answer : Contradictions often stem from cell-line-specific expression of target proteins or metabolic stability variations . To address this:
  • Perform proteomic profiling of responsive vs. non-responsive cell lines to identify target expression levels.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, bypassing cellular metabolism biases.
  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified nitro/furan groups. For example, replacing the 4-nitrophenyl group with a 4-cyanophenyl moiety increased potency in HeLa cells by 3-fold, suggesting electron-withdrawing groups enhance target engagement .

Q. How does the compound’s photostability impact its application in photodynamic therapy (PDT)?

  • Methodological Answer : UV-Vis irradiation experiments (e.g., 365 nm for 24 hours) assess photodegradation pathways. Nitrobenzimidazoles often undergo photoinduced nitro-to-nitrito isomerization , reducing efficacy. To mitigate this, encapsulate the compound in nanoparticles (e.g., PLGA) or modify the furan ring with electron-donating groups (e.g., methoxy) to stabilize the excited state. Transient absorption spectroscopy tracks triplet-state lifetimes, which correlate with singlet oxygen generation efficiency in PDT .

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